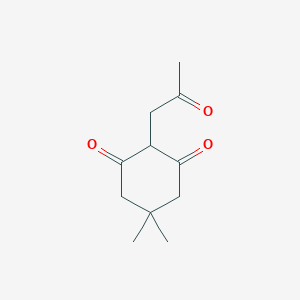








|
REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:14])[CH2:7][C:6](=[O:8])[CH:5]([CH2:9][C:10](=O)[CH3:11])[C:4](=O)[CH2:3]1.C([O-])(=O)C.[NH4+:19].O>C(O)(=O)C>[CH3:11][C:10]1[NH:19][C:4]2[CH2:3][C:2]([CH3:14])([CH3:1])[CH2:7][C:6](=[O:8])[C:5]=2[CH:9]=1 |f:1.2|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1(CC(C(C(C1)=O)CC(C)=O)=O)C
|
|
Name
|
|
|
Quantity
|
55 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
65 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
was added
|
|
Type
|
CUSTOM
|
|
Details
|
(2-3 h)
|
|
Duration
|
2.5 (± 0.5) h
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to RT
|
|
Type
|
WASH
|
|
Details
|
washed with EtOAc
|
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with saturated NaHCO3 (×3), brine (×1)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
|
Type
|
CUSTOM
|
|
Details
|
Solvent was removed in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
The appropriate fractions were collected
|
|
Type
|
CUSTOM
|
|
Details
|
solvent was removed
|
|
Type
|
WASH
|
|
Details
|
The resulting solid was washed with EtOAc and hexanes (if too much hexanes
|
|
Type
|
ADDITION
|
|
Details
|
is added the material
|
|
Type
|
ADDITION
|
|
Details
|
after the addition of EtOAc
|
|
Type
|
ADDITION
|
|
Details
|
this simply add a little EtOAc)
|
|
Type
|
FILTRATION
|
|
Details
|
The solid was filtered
|
|
Type
|
WASH
|
|
Details
|
washed with hexanes
|
|
Type
|
CUSTOM
|
|
Details
|
More solid can be recovered
|
|
Type
|
CUSTOM
|
|
Details
|
by removing the solvent
|
|
Type
|
CUSTOM
|
|
Details
|
Approximately 5 g of a tan solid was collected
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
CC=1NC=2CC(CC(C2C1)=O)(C)C
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |